molecular formula C64H126N2O7 B13744630 ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate CAS No. 45325-73-3

((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate

Cat. No.: B13744630
CAS No.: 45325-73-3
M. Wt: 1035.7 g/mol
InChI Key: ZBVDHDQYDKHVEN-UHFFFAOYSA-N
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Description

((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate: is a complex organic compound with the molecular formula C64H126N2O7 and a molecular weight of 1035.7 g/mol . This compound is characterized by its long hydrocarbon chains and multiple functional groups, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate typically involves the reaction of stearic acid with diethanolamine and subsequent esterification with octadecanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and aminoethyl groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups in the compound can participate in nucleophilic substitution reactions, where the ester or amide bonds are broken and replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides and amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a surfactant in various chemical formulations due to its amphiphilic nature, which allows it to reduce surface tension and stabilize emulsions.

Biology: In biological research, it is employed as a component in lipid-based drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Medicine: The compound is investigated for its potential use in topical formulations for skin care, owing to its moisturizing and emollient properties.

Industry: In industrial applications, it serves as a lubricant and anti-static agent in the manufacturing of plastics and textiles.

Mechanism of Action

The mechanism of action of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration can enhance the delivery of active ingredients across biological membranes . The molecular targets include cell membrane phospholipids, where the compound’s long hydrocarbon chains interact with the lipid tails, while the polar head groups interact with the aqueous environment .

Comparison with Similar Compounds

    Glyceryl Stearate: Another ester of stearic acid, commonly used as an emulsifier in cosmetics.

    Stearyl Alcohol: A fatty alcohol derived from stearic acid, used as an emollient and thickener in personal care products.

    Cetyl Palmitate: An ester of palmitic acid, used in similar applications as a lubricant and emollient.

Uniqueness: The uniqueness of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate lies in its dual functionality as both a surfactant and a lipid-based delivery agent. Its ability to integrate into lipid bilayers and enhance the delivery of active ingredients sets it apart from other similar compounds .

Properties

CAS No.

45325-73-3

Molecular Formula

C64H126N2O7

Molecular Weight

1035.7 g/mol

IUPAC Name

2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate

InChI

InChI=1S/C64H126N2O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h67H,4-61H2,1-3H3

InChI Key

ZBVDHDQYDKHVEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO

Origin of Product

United States

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